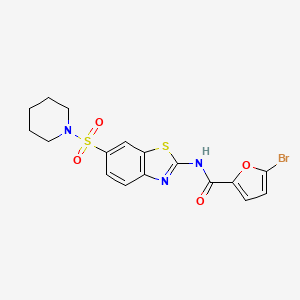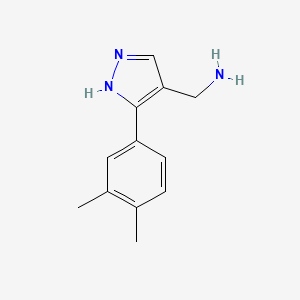
(5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPP and is a derivative of pyrazole. The purpose of
Mechanism of Action
The mechanism of action of (5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl)methanamine is not fully understood. However, it has been suggested that DMPP acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response, and their inhibition can lead to the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl)methanamine have been studied in various animal models. DMPP has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce fever in animal models of fever.
Advantages and Limitations for Lab Experiments
One advantage of using (5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl)methanamine in lab experiments is its potential as a new class of anti-cancer drugs. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in different applications.
Future Directions
There are several future directions for the research on (5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl)methanamine. One direction is to further investigate its potential as a new class of anti-cancer drugs. Another direction is to study its potential as a treatment for other inflammatory conditions such as asthma and inflammatory bowel disease. Additionally, more research is needed to understand the mechanism of action of DMPP and to optimize its use in different applications.
Synthesis Methods
The synthesis of (5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl)methanamine involves the reaction of 3,4-dimethylphenylhydrazine with 4-chlorobutyronitrile in the presence of a base such as sodium hydroxide. The resulting product is then reduced with sodium borohydride to obtain the final compound.
Scientific Research Applications
(5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl)methanamine has been used in various scientific research studies due to its potential applications in different fields. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. DMPP has also been shown to have potential as a new class of anti-cancer drugs due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-3-4-10(5-9(8)2)12-11(6-13)7-14-15-12/h3-5,7H,6,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGATRZZCKLPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

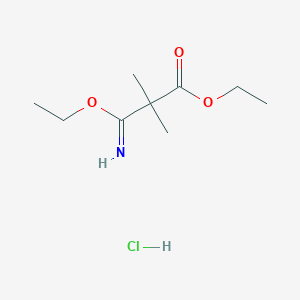
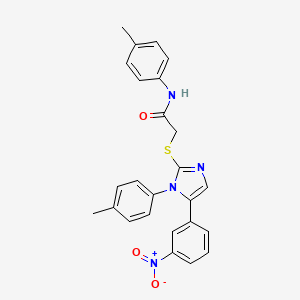
]-3,3-spiro[2-(5,5-dimethyl cyclohexane-1,3-dionyl)]dihydro-2H-pyrolo[3,4-d]isoxazole-4,6-(3H,5H-dione](/img/structure/B2636194.png)


![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide](/img/structure/B2636197.png)
![2-Ethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide;hydrochloride](/img/structure/B2636198.png)


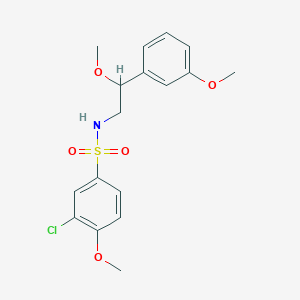
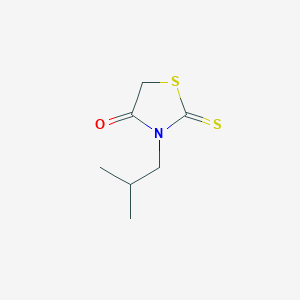
![6-((3-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2636208.png)
![2-Chloro-N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]acetamide](/img/structure/B2636209.png)
